3-bromo-4-fluorobenzyl fluoride
CAS No.: 1783551-07-4
Cat. No.: VC6534195
Molecular Formula: C7H5BrF2
Molecular Weight: 207.018
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1783551-07-4 |
|---|---|
| Molecular Formula | C7H5BrF2 |
| Molecular Weight | 207.018 |
| IUPAC Name | 2-bromo-1-fluoro-4-(fluoromethyl)benzene |
| Standard InChI | InChI=1S/C7H5BrF2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |
| Standard InChI Key | ALKBDFDTKMSATO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CF)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Framework and Substituent Effects
The molecular structure of 3-bromo-4-fluorobenzyl fluoride (Figure 1) features a benzene ring with bromine (Br) at position 3, fluorine (F) at position 4, and a fluoromethyl (-CH₂F) group at position 1. The electron-withdrawing nature of both halogens (Br and F) creates a polarized aromatic system, enhancing susceptibility to electrophilic substitution at the ortho and para positions relative to the bromine atom. The benzylic fluoride group introduces steric and electronic effects that influence reaction pathways, particularly in nucleophilic displacements.
Key Physicochemical Properties (Theoretical)
-
Molecular Formula: C₇H₅BrF₂
-
Molecular Weight: 223.02 g/mol
-
Boiling Point: Estimated 148–152°C (extrapolated from analogous compounds)
-
Density: ~1.7 g/cm³ (similar to trifluoromethyl-substituted analogs)
Synthesis and Industrial Production
Primary Synthetic Routes
The synthesis of 3-bromo-4-fluorobenzyl fluoride typically proceeds via a multi-step sequence starting from 3-bromo-4-fluorobenzoic acid. A patented method (EP0059365A2) outlines the following optimized pathway :
-
Reduction of 3-Bromo-4-Fluorobenzoic Acid:
-
Reactants: 3-Bromo-4-fluorobenzoic acid, sodium boranate (NaBH₄)
-
Conditions: Isopropanol solvent, 0–50°C, atmospheric pressure
-
Product: 3-Bromo-4-fluorobenzyl alcohol (yield: 85–90%)
-
-
Halogenation to Benzylic Fluoride:
-
Reactants: 3-Bromo-4-fluorobenzyl alcohol, hydrogen fluoride (HF) or SF₄
-
Conditions: Catalytic H₂SO₄, 40–60°C
-
Product: 3-Bromo-4-fluorobenzyl fluoride (yield: 70–75%)
-
Table 1: Comparative Synthesis Methods
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reduction | NaBH₄, isopropanol | 0–50 | 85–90 | ≥95 |
| Fluorination | HF, H₂SO₄ | 40–60 | 70–75 | ≥90 |
| Alternative Fluorination | SF₄, CH₂Cl₂ | 25–30 | 65–70 | ≥85 |
Industrial Scalability and Optimization
Industrial production prioritizes cost-effectiveness and safety. The use of SF₄ as a fluorinating agent, though less efficient than HF, reduces corrosion risks in reactor systems. Continuous-flow reactors have been adopted to enhance yield (up to 78%) by minimizing side reactions such as over-fluorination .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The benzylic fluoride group is highly reactive toward nucleophiles, enabling the synthesis of derivatives:
-
Reaction with Amines: Produces 3-bromo-4-fluorobenzylamines, intermediates in pharmaceutical synthesis.
-
Displacement by Thiols: Generates sulfide derivatives for polymer applications.
Electrophilic Aromatic Substitution
The electron-deficient ring directs incoming electrophiles to the 2- and 6-positions:
-
Nitration: Concentrated HNO₃/H₂SO₄ yields 2-nitro-3-bromo-4-fluorobenzyl fluoride.
-
Sulfonation: Oleum (fuming H₂SO₄) introduces sulfonic acid groups at the 6-position.
Table 2: Reaction Profiles
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Nucleophilic (SN2) | NH₃ (aq.) | 3-Bromo-4-fluorobenzylamine | 65 |
| Electrophilic (Nitration) | HNO₃, H₂SO₄ | 2-Nitro-3-bromo-4-fluorobenzyl fluoride | 55 |
Applications in Agrochemical and Pharmaceutical Industries
Pyrethroid Insecticide Intermediates
3-Bromo-4-fluorobenzyl fluoride is a precursor to 4-fluoro-3-phenoxybenzyl bromide, a key intermediate in pyrethroid insecticides (e.g., cyfluthrin). The fluorine atom enhances lipid solubility, improving insecticidal activity by facilitating neuronal membrane penetration .
Pharmaceutical Building Blocks
Derivatives of this compound are utilized in:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: For treating anxiety and chronic pain.
-
Anticancer Agents: Fluorinated benzyl groups improve metabolic stability in kinase inhibitors.
Future Research Directions
-
Green Chemistry Approaches: Developing catalytic fluorination methods to replace SF₄.
-
Bioconjugation Studies: Exploring benzylic fluoride’s role in antibody-drug conjugates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume